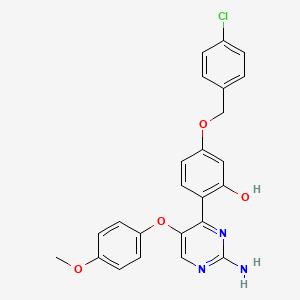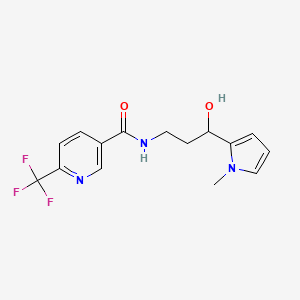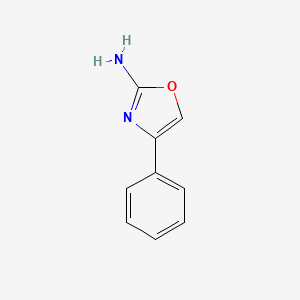![molecular formula C27H22N6O2S2 B2355086 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 850912-12-8](/img/structure/B2355086.png)
6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22N6O2S2 and its molecular weight is 526.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as pyrazolopyrimidinones, have been synthesized through various methods, revealing their potential for diverse biological applications. These compounds have been created to explore their biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showing excellent biocidal properties in some cases (Youssef et al., 2011). Additionally, the development of novel heterocyclic systems through the transformation of these compounds with various reagents has been a key area of study, highlighting the versatility of pyrazolopyrimidin derivatives in synthesizing related heterocyclic systems with potential antimicrobial and antifungal properties.
Enzymatic Activity Enhancement
Research into pyrazolopyrimidinyl derivatives has also focused on their impact on enzymatic activity, particularly regarding the reactivity of cellobiase. Studies have demonstrated that these compounds can significantly enhance cellobiase reactivity, suggesting potential applications in biotechnology and medicinal chemistry where enzyme modulation is desired (Abd & Awas, 2008).
Antioxidant Properties
The antioxidant potential of pyrazolopyrimidin derivatives has been a subject of interest, with certain compounds exhibiting high efficiency as antioxidants. This is particularly relevant in the search for new therapeutic agents that can scavenge reactive oxygen species (ROS) and offer protection against oxidative stress-related diseases. For example, derivatives have been designed to target and inhibit ROS, showing superior antioxidant activity compared to standard antioxidants like ascorbic acid, which suggests their potential as therapeutic antioxidants (Aziz et al., 2021).
Anticancer and Anti-inflammatory Applications
The anticancer and anti-inflammatory properties of pyrazolopyrimidin derivatives have been explored, with studies indicating promising activity against various cancer cell lines, including breast and prostate cancer. The synthesis of these derivatives aims at discovering potent anticancer agents with minimal side effects. Notably, some derivatives have shown significant inhibitory activity against cancer cell lines, highlighting their potential in cancer therapy. Moreover, the anti-inflammatory properties of these compounds, devoid of ulcerogenic activity, offer a promising avenue for the development of safer anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial Efficacy
The antimicrobial efficacy of pyrazolopyrimidin derivatives against a range of bacterial and fungal pathogens has been a key area of research. These studies have demonstrated that the incorporation of pyrazolopyrimidin moieties into heterocyclic compounds can lead to significant antimicrobial activity, offering potential applications in developing new antimicrobial agents (Khobragade et al., 2010).
Propiedades
IUPAC Name |
6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N6O2S2/c1-17-9-11-18(12-10-17)22-14-21(23-8-5-13-36-23)31-33(22)24(34)16-37-27-29-25-20(26(35)30-27)15-28-32(25)19-6-3-2-4-7-19/h2-13,15,22H,14,16H2,1H3,(H,29,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPFUSVZALODIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=CS6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)
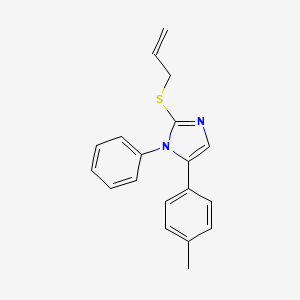
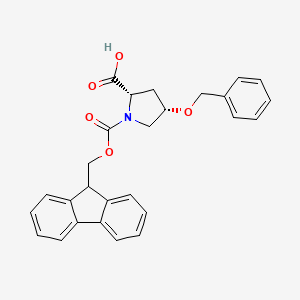

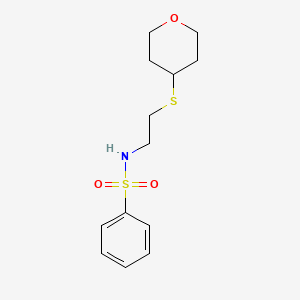
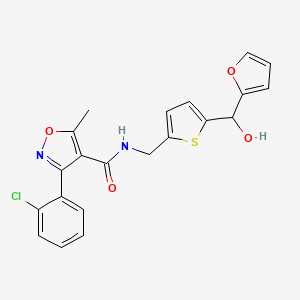
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2355018.png)
![5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2355020.png)
